Ethyl 2-(4-aminophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an organic compound with a molecular formula of C12H17NO3. This compound is characterized by the presence of an ethyl ester group, an aminophenoxy group, and a methyl group attached to a propanoate backbone. It is a versatile compound used in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropanoate typically involves the following steps:
Alkylation of 4-nitrophenol: The process begins with the alkylation of 4-nitrophenol using ethyl bromoacetate.
Reduction of Nitro Group: The nitro group in the resulting product is then selectively reduced to an amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-aminophenoxy)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders.
Materials Science: The compound is used in the synthesis of polyimides and other polymers with high thermal stability and mechanical strength.
Organic Synthesis: It acts as an intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators. These activators play a crucial role in regulating glucose metabolism and lipid homeostasis . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(4-aminophenoxy)-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 2-(4-aminophenoxy)acetate: This compound has a similar aminophenoxy group but differs in the ester backbone, which is an acetate instead of a propanoate.
4-(4-aminophenoxy)-2,6-dimethylaniline: This compound contains an aminophenoxy group and a dimethylaniline moiety, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific ester backbone and the presence of a methyl group, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDFMMOVVFVLMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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